2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound characterized by a bicyclic structure that includes a pyrrole and a pyridine moiety. Its molecular formula is CHN, and it has a molecular weight of 120.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in cancer progression.
The compound is classified under heterocyclic compounds, specifically within the categories of pyrroles and pyridines. It is often synthesized through various organic reactions involving substituted pyrrole derivatives. The compound's synthesis and derivatives have been documented in scientific literature, highlighting its relevance in drug discovery and development.
Several synthetic routes have been established for the preparation of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one. One notable method involves the reaction of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate with barium hydroxide in water at elevated temperatures (120 °C). The process typically yields around 72% of the desired product after purification steps that include solvent extraction and concentration under vacuum .
Additional synthetic strategies may involve variations in reaction conditions or the use of different starting materials to achieve functionalized derivatives. For instance, modifications to the Ugi reaction have been employed to create libraries of related compounds with potential biological activity .
Nuclear Magnetic Resonance (NMR) data indicates characteristic peaks that provide insight into the compound's hydrogen environment, which is crucial for confirming its structure during synthesis .
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can participate in various chemical reactions typical of heterocycles, including electrophilic substitutions and nucleophilic additions. Its reactivity is influenced by the electron-rich nature of the nitrogen atoms in the bicyclic structure.
The compound has been studied for its reactivity with different electrophiles and nucleophiles, leading to diverse derivatives that may exhibit enhanced biological activity. For example, reactions involving sulfonamides based on this framework have been reported, showcasing its versatility as a synthetic intermediate .
The mechanism of action for compounds derived from 2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves inhibition of specific kinases such as hematopoietic progenitor kinase 1 (HPK1). This inhibition can disrupt signaling pathways essential for cancer cell proliferation and survival.
In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative effects against cancer cell lines by modulating kinase activity. For instance, one study reported a derivative showing promising antileishmanial activity with an IC value indicating effective inhibition at low concentrations .
The compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile makes it suitable for further derivatization to enhance pharmacological properties.
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one and its derivatives are primarily explored for their potential therapeutic applications:
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold has emerged as a structurally privileged chemotype in immuno-oncology drug discovery due to its unique physicochemical properties and versatile target engagement capabilities. This bicyclic system features a bridged nitrogen atom at the 4-position and a carbonyl group, enabling planar topology that facilitates deep binding pocket penetration in kinase targets [1] [7]. Its "privileged" status originates from:
A breakthrough application is its role in inhibiting hematopoietic progenitor kinase 1 (HPK1), a pivotal negative regulator of T-cell receptor (TCR) signaling. HPK1 phosphorylates the adaptor protein SLP76 at Ser376, triggering degradation of the TCR signaling complex and dampening antitumor immunity [2]. Preclinical studies demonstrate that 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives restore T-cell activation by blocking this phosphorylation event. For instance, Yin et al. developed a series featuring a tricyclic variant (Compound 26) that achieved an HPK1 IC50 of 1.2 nM, enhancing interleukin-2 (IL-2) production by 8.3-fold in primary human T-cells [2] [4].
Pharmaceutical development has accelerated, with over 15 patent applications filed between 2019–2025 covering novel derivatives (e.g., WO2020100027A1, EP3880676B1). These patents disclose compounds with sub-nanomolar HPK1 affinity and >100-fold selectivity over related kinases like MAP4K2 or TNIK [3] [6]. Key structural optimizations include:
Table 1: Structural Optimization and Activity of Select 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives
Derivative | R-Group | HPK1 IC50 (nM) | Cellular Activity (IL-2 EC50, nM) | Selectivity (Fold vs. Kinome) |
---|---|---|---|---|
Base scaffold | H | >10,000 | Inactive | 1 |
Example 1 (WO2020100027A1) | 4-(3-Fluorophenyl)sulfonamide | 4.2 | 28.5 | >500 |
Compound 26 [2] | Tricyclic fused imidazole | 1.2 | 5.8 | >1,000 |
AU2019378184B2 lead | 6-Cyano-4-(pyridin-2-yl) | 0.8 | 3.2 | 850 |
Resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies remains a major challenge in oncology, with >60% of patients showing primary or acquired resistance [9]. 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one-based HPK1 inhibitors address three key resistance mechanisms through distinct immunological pathways:
T-cell exhaustion in the tumor microenvironment (TME) is characterized by impaired TCR signaling, often mediated by HPK1 overexpression. The scaffold's derivatives block SLP76 phosphorylation, preventing TCR complex destabilization. In syngeneic mouse models (MC38 colon adenocarcinoma), Compound 26 increased tumor-infiltrating lymphocyte (TIL) activation by 4.5-fold and reduced PD-1+Tim-3+ exhausted T-cells by 70% compared to anti-PD-1 monotherapy [2] [9]. This effect is attributed to:
HPK1 activation in dendritic cells (DCs) impairs antigen presentation via MHC class I downregulation—a key resistance mechanism [9]. Pyrrolopyridinone inhibitors restore DC function by:
Combining pyrrolopyridinone HPK1 inhibitors with ICIs overcomes compensatory immune evasion pathways. In ICI-resistant murine models, co-administration with anti-PD-1:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0